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Introduction

The generation of functional pancreatic beta cells from human pluripotent stem cells (hPSCs)
holds immense promise for cell replacement therapies in diabetes. A significant challenge in
this field is the efficient and homogenous differentiation of hPSCs into the desired pancreatic
progenitor (PP) cells, which can then mature into insulin-producing beta cells. Recent findings
have identified the small molecule AT7867, an inhibitor of AKT and p70 S6 kinase, as a potent
enhancer of pancreatic progenitor differentiation.[1][2]

These application notes provide a comprehensive overview and detailed protocols for utilizing
AT7867 to improve the generation of pancreatic progenitor cells from hPSCs. The data
presented is based on studies demonstrating that AT7867 treatment significantly increases the
percentage of desired PDX1+/NKX6.1+ and PDX1+/GP2+ pancreatic progenitor populations.
[1][3][4] While initial hypotheses suggested AT7867 promoted the proliferation of existing
progenitor cells, current evidence indicates its primary role is to enhance the efficiency of
differentiation.[1]

Mechanism of Action

AT7867 is a potent inhibitor of the serine/threonine kinases AKT (also known as Protein Kinase
B) and p70 S6 Kinase (S6K). The PISK/AKT/mTOR signaling pathway is a crucial regulator of
numerous cellular processes, including cell growth, proliferation, survival, and differentiation.
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By inhibiting AKT and S6K, AT7867 modulates this pathway, which in the context of pancreatic
development, steers the differentiation of hPSCs more efficiently towards the pancreatic

progenitor lineage.
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Caption: AT7867 inhibits AKT and p70 S6K, promoting pancreatic progenitor gene expression.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes of using AT7867 in the
differentiation of hPSCs to pancreatic progenitors.

Table 1: Pancreatic Progenitor Cell Population Analysis
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Without .

Cell With AT7867
. AT7867 . p-value Reference

Population . (Median IQR)

(Median IQR)
PDX1+/ 50.9% (48.9% - 90.8% (88.9% -

p = 0.0021 [11[3][4]

NKX6.1+ 53.8%) 93.7%)

39.2% (36.7% - 90.0% (88.2% -
PDX1+/ GP2+ p = 0.0021 [1113114]

44.1%)

93.6%)

Table 2: Gene Expression Analysis in Pancreatic
Progenitors
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Expression Change
Gene . p-value Reference
with AT7867

Pancreatic Progenitor

Markers
Significantly
PDX1 p = 0.0001 [1114]
Upregulated
Significantly
NKX6.1 p = 0.0005 [1][4]
Upregulated
Significantly
GP2 p = 0.002 [1][4]
Upregulated
ONECUT1 Upregulated - [1]
Pancreatic Endocrine
Progenitor Markers
ARX Upregulated - [1]
NEUROD1 Upregulated - [1]
NEUROG3 Upregulated - [1]
NKX2.2 Upregulated - [1]
PAX4 Upregulated - [1]
Off-Target and
Pluripotency Markers
Significantly
PODXL p < 0.0001 [1]
Downregulated
Significantly
TBX2 p < 0.0001 [1]
Downregulated
ALPL Downregulated - [1]
MYC Downregulated - [1]

Table 3: In Vivo Functional Assessment
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Without .
With AT7867-
Parameter AT7867-treated p-value Reference
treated PPs
PPs
Hyperglycemia
Reversal in Slower Faster p < 0.0001 (11031141
Diabetic Mice
MAFA+ Beta 3.9% (IQR2.6%  32.07% (IQR
_ p < 0.0001 [1]
Cells in Graft - 5.4%) 29.5% - 33.7%)

Experimental Protocols

The following is a generalized protocol for the generation of pancreatic progenitors from
hPSCs, incorporating the use of AT7867. This protocol is based on a multi-stage differentiation
process that mimics embryonic development.

Experimental Workflow
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Caption: Workflow for generating pancreatic progenitors with AT7867 treatment at Stage 4.

Materials and Reagents
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e Human pluripotent stem cells (e.g., H1 or H9 embryonic stem cell lines, or a relevant iPSC
line)

o Matrigel or other suitable extracellular matrix
e« mTeSR1 or other appropriate hPSC maintenance medium
o Basal media for differentiation (e.g., MCDB 131, DMEM/F12)

o Growth factors and small molecules for directed differentiation (e.g., Activin A, FGF10,
Retinoic Acid, Noggin, etc., specific to the chosen protocol)

o AT7867 (Stock solution prepared in DMSO)
e Enzymatic and non-enzymatic cell dissociation reagents
» Antibodies for flow cytometry (e.g., anti-PDX1, anti-NKX6.1, anti-GP2)

o Reagents for RNA extraction and RT-gPCR

Step-by-Step Protocol

This protocol outlines the key stages of differentiation. The exact concentrations of growth
factors and small molecules, as well as the duration of each stage, should be optimized for the
specific hPSC line being used.

Stage 1: Definitive Endoderm (DE) Formation (Days 1-3)

e Plate hPSCs as single cells or small aggregates on Matrigel-coated plates in hPSC
maintenance medium.

e Once the cells reach the appropriate confluency, replace the medium with DE induction
medium containing a high concentration of Activin A.

o Culture for 3 days, with daily medium changes.

Stage 2: Gut Tube Specification (Days 4-6)
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» Replace the DE induction medium with gut tube specification medium, typically containing
FGF10.

e Culture for 3 days, with daily medium changes.
Stage 3: Foregut and Pancreatic Specification (Days 7-9)

o Replace the gut tube medium with foregut specification medium containing factors such as
Retinoic Acid, Noggin, and FGF10.

o Culture for 3 days, with daily medium changes.
Stage 4: Pancreatic Progenitor Expansion and Specification (Days 10-15)
e This is the critical stage for AT7867 application.

» Replace the foregut medium with pancreatic progenitor medium. The composition of this
medium is crucial and often contains factors like Noggin and EGF.

o Add AT7867 to the pancreatic progenitor medium at a pre-optimized concentration (e.g., 1-2
HUM).

e Culture for 6 days, with daily medium changes including freshly added AT7867.[5]

Analysis of Pancreatic Progenitors

o Flow Cytometry: At the end of Stage 4, dissociate the cells into a single-cell suspension.
Stain with fluorescently-conjugated antibodies against key pancreatic progenitor markers
(PDX1, NKX6.1, GP2) to quantify the percentage of the target population.

» RT-gPCR: Lyse a portion of the cells to extract total RNA. Perform reverse transcription
followed by quantitative PCR to analyze the expression levels of key pancreatic development
genes (as listed in Table 2).

In Vivo Maturation

To assess the functionality of the generated pancreatic progenitors, they can be transplanted
into immunocompromised, diabetic mice.
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o Encapsulate the Stage 4 pancreatic progenitors in a suitable device or mix with an
extracellular matrix.

o Transplant the cells under the kidney capsule of diabetic mice.
» Monitor blood glucose levels and body weight of the mice regularly.

o After a period of maturation (e.g., several weeks to months), the grafts can be explanted for
histological analysis to confirm the presence of mature, insulin-producing beta cells.

Conclusion

The use of AT7867 represents a significant advancement in the directed differentiation of
hPSCs into pancreatic progenitors. By inhibiting the AKT/p70S6K signaling pathway, AT7867
enhances the efficiency of differentiation, resulting in a more homogenous population of
PDX1+/NKX6.1+ and PDX1+/GP2+ cells. This improved purity of the progenitor population
leads to more robust and faster reversal of hyperglycemia in vivo. The protocols and data
presented here provide a strong foundation for researchers to incorporate AT7867 into their
workflows for generating pancreatic beta cells for research and potential therapeutic
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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